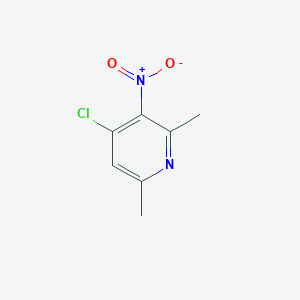

4-Chloro-2,6-dimethyl-3-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,6-dimethyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-3-6(8)7(10(11)12)5(2)9-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBGFLWVQDGETK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443688 | |

| Record name | 4-Chloro-2,6-dimethyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15513-48-1 | |

| Record name | 4-Chloro-2,6-dimethyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2,6-dimethyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Chloro-2,6-dimethyl-3-nitropyridine

CAS Number: 15513-48-1

This technical guide provides a comprehensive overview of 4-Chloro-2,6-dimethyl-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and reactivity.

Chemical and Physical Properties

This compound is a substituted pyridine (B92270) derivative with the molecular formula C₇H₇ClN₂O₂.[1] Its structure, featuring a chlorine atom at the 4-position, two methyl groups at the 2 and 6 positions, and a nitro group at the 3-position, renders it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the chlorine atom for nucleophilic aromatic substitution.

| Property | Value | Reference |

| CAS Number | 15513-48-1 | [2][3][4][5] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1] |

| Molecular Weight | 186.60 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 70-73 °C | [2] |

| Purity | ≥98% | [4] |

| Storage | 2-8 °C | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

| Spectroscopy | Expected Features/Data |

| ¹H NMR | Aromatic proton: ~7.22 ppm; Methyl protons: ~2.58 and 2.61 ppm.[2] |

| ¹³C NMR | Aromatic carbons: 110-160 ppm; Methyl carbons: at a lower chemical shift.[2] |

| IR Spectroscopy | C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹; Strong absorbances for the nitro group: ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).[2] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (186.60 g/mol ). |

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes are reported for the preparation of this compound.

Method 1: From 2,6-dimethyl-4-pyrone

This method involves a multi-step synthesis starting from 2,6-dimethyl-4-pyrone.[3]

-

Step 1: Ammonolysis Aromatization: 2,6-dimethyl-4-pyrone undergoes an ammonolysis aromatization reaction with triphenylmethylamine in the presence of a Lewis acid catalyst to yield a 2,6-dimethyl-1-triphenylmethyl pyrone crude product.[3]

-

Step 2: Chlorination and Deprotection: The crude product is then treated with phosphorus oxychloride (POCl₃) to effect chlorination and deprotection, affording 4-chloro-2,6-dimethylpyridine (B1297441).[3]

-

Step 3: Nitration: The final step is the nitration of 4-chloro-2,6-dimethylpyridine using a mixture of a dehydrating agent (e.g., concentrated sulfuric acid) and nitric acid to introduce the nitro group at the 3-position, yielding the target compound.[3]

Method 2: From 2,6-dimethyl-3-nitro-4-pyridone

This protocol utilizes 2,6-dimethyl-3-nitro-4-pyridone as the starting material.[2]

-

Procedure:

-

A mixture of 2,6-dimethyl-3-nitro-4-pyridone (e.g., 11.23 g, 66.8 mmol) and phosphorus oxychloride (e.g., 57 ml) is heated at reflux for 1.5 hours.[2]

-

After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.[2]

-

The residue is dissolved in a suitable organic solvent, such as dichloromethane (B109758) (e.g., 150 ml).[2]

-

The organic solution is carefully neutralized with a dilute aqueous base, such as sodium bicarbonate, until the aqueous layer is alkaline.[2]

-

The organic phase is separated, dried over a suitable drying agent (e.g., MgSO₄), and concentrated under reduced pressure to yield this compound.[2]

-

Nucleophilic Aromatic Substitution (SNAr) with Amines

This compound is highly reactive towards nucleophiles at the 4-position due to the activating effect of the ortho-nitro group and the ring nitrogen. This makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[2]

-

General Protocol:

-

Dissolve this compound in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) in a reaction flask.[2]

-

Add the amine nucleophile (typically 1.1 to 1.5 equivalents) to the solution. A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (NEt₃) may be added to scavenge the HCl byproduct.[2]

-

The reaction mixture is stirred, often at an elevated temperature (e.g., 80-120 °C), and monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

-

Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).[2]

-

The organic phase is separated, dried over a suitable drying agent, and concentrated under reduced pressure to yield the substituted product.[2]

-

Applications in Synthesis

This compound serves as a crucial intermediate in the synthesis of various high-value molecules.

-

Pharmaceuticals: It is a key reagent in the synthesis of Imigliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.

-

Agrochemicals: This compound is utilized in the formulation of herbicides and insecticides, where the nitro group contributes to its biological activity.

-

Dyes and Pigments: Its stable structure makes it a suitable precursor for the production of specialized dyes and pigments.

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis of this compound, its primary reactivity, and the biological context of its pharmaceutical application.

Caption: Synthetic pathway of this compound.

Caption: Nucleophilic Aromatic Substitution (SNAr) reaction workflow.

Caption: General mechanism of DPP-4 inhibition in glucose homeostasis.

References

Technical Guide: Physical Properties of 4-Chloro-2,6-dimethyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-dimethyl-3-nitropyridine is a halogenated and nitrated pyridine (B92270) derivative. Its chemical structure, featuring a pyridine ring substituted with chloro, nitro, and methyl groups, makes it a versatile intermediate in organic synthesis. This compound serves as a critical building block in the development of various agrochemicals and pharmaceuticals.[1] Its utility stems from the reactivity of the chloro and nitro groups, which can be targeted for various chemical transformations to build more complex molecular architectures. This guide provides an in-depth overview of the core physical and chemical properties of this compound, along with relevant experimental methodologies.

Core Physical and Chemical Properties

The key physical and chemical identifiers for this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Citation(s) |

| CAS Number | 15513-48-1 | [1][2] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][2] |

| Molecular Weight | 186.60 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1][3] |

| Melting Point | 70-75 °C | [1][3][4] |

| Boiling Point | 270.3 ± 35.0 °C (Predicted) | [5] |

| Purity | ≥ 98% (by GC) | [1][3] |

| Synonyms | 4-Chloro-3-nitro-2,6-lutidine | [1][3] |

| Storage Conditions | Store at 2 - 8 °C | [1] |

Experimental Protocols

The determination of a compound's physical properties is fundamental to its characterization. Below is a detailed, generalized protocol for determining the melting point of a crystalline solid like this compound using a modern digital melting point apparatus.

Melting Point Determination Protocol

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities tend to depress and broaden the melting range.

Objective: To determine the melting point range of a solid crystalline sample.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus (e.g., DigiMelt or similar)

-

Spatula

-

Mortar and pestle (optional, if sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry.[6]

-

If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.[7]

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Gently tap the sealed end of the capillary tube on a hard surface to pack the sample down into the bottom. The packed sample height should be approximately 1-2 mm.[8]

-

-

Apparatus Setup:

-

Turn on the digital melting point apparatus and allow it to stabilize.

-

Set the starting temperature to at least 15-20°C below the expected melting point.[9] For an unknown, a rapid preliminary run can be performed to find an approximate range.[9]

-

Set a slow ramp rate, typically 1-2°C per minute, to ensure thermal equilibrium is maintained.[8]

-

-

Measurement:

-

Insert the packed capillary tube into the heating block of the apparatus.[6]

-

Begin the heating program.

-

Observe the sample through the viewing lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue observing and record the temperature at which the last solid crystal melts into a liquid (the end of the melting range).[7]

-

-

Post-Measurement:

-

Allow the apparatus to cool down.

-

Dispose of the used capillary tube in the designated glass waste container.

-

For high accuracy, repeat the determination with two more samples to ensure consistency.

-

Visualizations: Synthesis and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate key logical and experimental processes related to this compound.

Synthesis Pathway

The following diagram outlines a patented method for the synthesis of this compound, showcasing the progression from the initial raw material to the final product through key chemical transformations.[10]

Caption: Synthesis of this compound.

Experimental Workflow: Melting Point Determination

This workflow diagram illustrates the sequential steps involved in determining the melting point of a solid sample, as detailed in the experimental protocol.

Caption: Workflow for Melting Point Determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H7ClN2O2 | CID 10702725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 15513-48-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 15513-48-1 this compound 4-氯-2,6-二甲基-3-硝基吡啶 -Win-Win Chemical [win-winchemical.com]

- 5. echemi.com [echemi.com]

- 6. westlab.com [westlab.com]

- 7. scribd.com [scribd.com]

- 8. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

An In-depth Technical Guide to 4-Chloro-2,6-dimethyl-3-nitropyridine: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-dimethyl-3-nitropyridine is a substituted pyridine (B92270) derivative of significant interest in medicinal and agricultural chemistry. Its molecular structure, featuring a reactive chlorine atom activated by an adjacent nitro group and the pyridine ring nitrogen, makes it a versatile intermediate for the synthesis of more complex molecules. Notably, it serves as a key building block for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound, and delves into the biological context of its application by exploring the DPP-4 signaling pathway.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and use in chemical synthesis.

| Property | Value | Reference(s) |

| Molecular Weight | 186.60 g/mol | [1][2] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][2] |

| CAS Number | 15513-48-1 | [3] |

| Appearance | White to light yellow powder or crystals | [1] |

| Melting Point | 71 - 75 °C | [1] |

| Purity | ≥98% (GC) | [1] |

| SMILES | Cc1cc(Cl)c(--INVALID-LINK--[O-])c(C)n1 | [2] |

| InChI | InChI=1S/C7H7ClN2O2/c1-4-3-6(8)7(10(11)12)5(2)9-4/h3H,1-2H3 | [2] |

Experimental Protocols

Synthesis of this compound

A representative synthetic route to this compound involves a multi-step process starting from 2,6-dimethyl-4-pyrone.[4] The key steps include ammonolysis, chlorination with deprotection, and subsequent nitration.

Step 1: Ammonolysis and Aromatization

-

Raw Material: 2,6-dimethyl-4-pyrone

-

Reagent: Triphenylmethylamine

-

Catalyst: Lewis acid

-

Procedure: 2,6-dimethyl-4-pyrone undergoes an ammonolysis aromatization reaction with triphenylmethylamine in the presence of a Lewis acid catalyst to yield a crude 2,6-dimethyl-1-triphenylmethyl pyrone product.[4]

Step 2: Chlorination and Deprotection

-

Reagent: Phosphorus oxychloride (POCl₃)

-

Procedure: The crude product from the previous step is treated with phosphorus oxychloride, which facilitates both chlorination at the 4-position and deprotection to yield 4-chloro-2,6-dimethylpyridine (B1297441).[4]

Step 3: Nitration

-

Reagents: Dehydrating agent (e.g., concentrated sulfuric acid), Nitric acid

-

Procedure: 4-chloro-2,6-dimethylpyridine is nitrated using a mixture of a dehydrating agent and nitric acid to introduce the nitro group at the 3-position, affording the final product, this compound.[4] This method is designed to minimize the formation of disubstituted impurities.[4]

A related, more general protocol for the chlorination of a nitropyridone precursor is also available and provides a useful template.[1]

-

Starting Material: 2,6-dimethyl-3-nitro-4-pyridone

-

Reagent: Phosphorus oxychloride (POCl₃)

-

Procedure:

-

A mixture of 2,6-dimethyl-3-nitro-4-pyridone (e.g., 11.23 g, 66.8 mmol) and phosphorus oxychloride (e.g., 57 ml) is heated at reflux for 1.5 hours.[1]

-

After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.[1]

-

The residue is dissolved in a suitable organic solvent, such as dichloromethane (B109758) (e.g., 150 ml).[1]

-

The organic solution is carefully neutralized with a dilute aqueous base, such as sodium bicarbonate, until the aqueous layer is alkaline.[1]

-

The organic phase is separated, dried over a suitable drying agent (e.g., MgSO₄), and concentrated under reduced pressure to yield the product.[1]

-

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Aromatic protons typically appear in the range of 7.0-8.5 ppm. For this compound, the aromatic proton is expected at approximately 7.22 ppm, with the methyl protons appearing as singlets further upfield around 2.58 and 2.61 ppm.[1]

-

¹³C NMR: Aromatic carbons are expected to resonate in the 110-160 ppm range, while the methyl carbons would appear at a much lower chemical shift.[1]

Infrared (IR) Spectroscopy: Characteristic peaks would include C=C and C=N stretching vibrations of the aromatic ring (around 1400-1600 cm⁻¹), C-H stretching, and strong absorbances for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively).[1]

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns may include the loss of the nitro group, the chlorine atom, and cleavage of the pyridine ring.[1] A general protocol for the GC-MS analysis of similar compounds involves an initial oven temperature of 80°C, held for 2 minutes, then ramped to 280°C at a rate of 15°C/min, and held for 5 minutes, using Helium as the carrier gas.[5]

-

Electrospray Ionization (ESI-MS): As a softer ionization technique, ESI-MS would typically show the protonated molecular ion [M+H]⁺.[5] A general LC-MS method for nitrogen-containing heterocycles can be developed using mixed-mode liquid chromatography, which combines reversed-phase and ion-exchange characteristics.[6]

The progress of synthetic reactions involving this compound can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

Biological Context: The DPP-4 Signaling Pathway

This compound is a crucial intermediate in the synthesis of DPP-4 inhibitors. Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein (B1211001) that is widely expressed on the surface of various cell types, including endothelial, epithelial, and immune cells. It also exists in a soluble, catalytically active form in the plasma. DPP-4 plays a significant role in both glucose metabolism and immune regulation.

Role in Glucose Homeostasis

DPP-4 is a serine protease that cleaves N-terminal dipeptides from polypeptides, particularly those with a proline or alanine (B10760859) residue at the penultimate position. Two key substrates of DPP-4 are the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells. By rapidly inactivating GLP-1 and GIP, DPP-4 plays a critical role in regulating postprandial glucose levels. Inhibition of DPP-4 prolongs the action of these incretin hormones, leading to enhanced insulin secretion and improved glycemic control, which is the therapeutic principle behind the use of DPP-4 inhibitors in type 2 diabetes.

Role in Immune Regulation

In the immune system, DPP-4 (CD26) functions as a co-stimulatory molecule in T-cell activation.[7] It can form complexes with other cell surface proteins, such as adenosine (B11128) deaminase (ADA), caveolin-1 (B1176169), and CD45, to modulate T-cell proliferation and cytokine production.[8][9] The interaction of DPP-4 on T-cells with caveolin-1 on antigen-presenting cells can lead to co-stimulatory signals that result in the proliferation of antigen-specific T-cells.[10] DPP-4 can also form heterodimeric complexes with Fibroblast Activation Protein (FAP), another member of the S9B serine protease family, which is often expressed in cancer-associated fibroblasts and sites of tissue remodeling.[8][11]

Below is a diagram illustrating the multifaceted roles of DPP-4 in both metabolic and immune signaling pathways.

Caption: DPP-4 signaling in metabolic and immune pathways.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its synthesis, while requiring multiple steps, is achievable through established chemical transformations. The primary utility of this compound lies in its role as a precursor to DPP-4 inhibitors, a clinically important class of drugs. A thorough understanding of the properties and synthesis of this compound, coupled with a deep knowledge of the biological functions of its ultimate target, DPP-4, is essential for researchers and professionals engaged in the discovery and development of novel therapeutics for metabolic and immune-related disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. benchchem.com [benchchem.com]

- 6. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cut to the chase: a review of CD26/dipeptidyl peptidase‐4's (DPP4) entanglement in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unravelling the immunological roles of dipeptidyl peptidase 4 (DPP4) activity and/or structure homologue (DASH) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 10. Dipeptidyl peptidase 4 inhibitors: Applications in innate immunity? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 4-Chloro-2,6-dimethyl-3-nitropyridine

IUPAC Name: 4-chloro-2,6-dimethyl-3-nitropyridine

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document outlines its chemical and physical properties, experimental protocols for its synthesis, and its role in the development of pharmacologically active compounds.

Chemical and Physical Properties

This compound is a substituted pyridine (B92270) derivative with the molecular formula C₇H₇ClN₂O₂.[1] Its structure, featuring a chlorine atom at the 4-position, two methyl groups at the 2- and 6-positions, and a nitro group at the 3-position, makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the chlorine atom for nucleophilic aromatic substitution, which is a key feature of its reactivity.[2]

A summary of its key physicochemical and spectroscopic properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 15513-48-1 | [1][3] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][3] |

| Molecular Weight | 186.60 g/mol | [4] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 71 - 75 °C | [3] |

| Purity | ≥ 98% (GC) | [3] |

| Storage Conditions | 2 - 8 °C | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Expected Features/Data | Reference(s) |

| ¹H NMR | Aromatic proton: ~7.22 ppm; Methyl protons: ~2.58 and 2.61 ppm. | [2] |

| ¹³C NMR | Aromatic carbons: ~110-160 ppm; Methyl carbons at a lower chemical shift. | [2] |

| IR Spectroscopy | C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹; Asymmetric and symmetric NO₂ stretching: ~1530 cm⁻¹ and 1350 cm⁻¹. | [2] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight; common fragmentation includes loss of the nitro group and chlorine atom. | [2] |

Experimental Protocols

The synthesis of this compound is crucial for its application as a chemical intermediate. Below are representative experimental protocols for its synthesis and a key reaction.

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of a nitropyridone precursor.[2] An alternative patented method involves a multi-step synthesis starting from 2,6-dimethyl-4-pyrone.[5]

Protocol 1: Chlorination of 2,6-dimethyl-3-nitro-4-pyridone [2]

-

Starting Material: 2,6-dimethyl-3-nitro-4-pyridone

-

Reagent: Phosphorus oxychloride (POCl₃)

-

Procedure:

-

A mixture of 2,6-dimethyl-3-nitro-4-pyridone (e.g., 11.23 g, 66.8 mmol) and phosphorus oxychloride (e.g., 57 ml) is heated at reflux for 1.5 hours.

-

After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice.

-

The resulting mixture is neutralized with a suitable base (e.g., sodium carbonate) to precipitate the product.

-

The crude product is collected by filtration, washed with water, and dried.

-

Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).

-

Nucleophilic Aromatic Substitution (SNAr) Reaction

The chlorine atom at the 4-position is highly susceptible to nucleophilic attack, making it an excellent substrate for SNAr reactions. This reactivity is central to its use in synthesizing more complex molecules.[2]

Protocol 2: General SNAr with an Amine Nucleophile [2]

-

Substrate: this compound

-

Nucleophile: A primary or secondary amine (e.g., ethanolamine)

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base (optional): A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (NEt₃) to scavenge the HCl byproduct.

-

Procedure:

-

Dissolve this compound in the chosen solvent in a reaction flask.

-

Add the amine nucleophile (typically 1.1 to 1.5 equivalents) to the solution. If a base is used, it is also added at this stage.

-

The reaction mixture is stirred, often at an elevated temperature (e.g., 80-120 °C), and monitored by a suitable technique like thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic phase is separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and concentrated under reduced pressure to yield the product.

-

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceutical compounds, particularly antihistamines.[3] While a specific, widely marketed drug synthesized directly from this starting material is not prominently documented in publicly available literature, its structural motifs are relevant to the development of H1 receptor antagonists.

Visualized Workflows and Pathways

Synthetic Pathway of this compound

The following diagram illustrates a patented synthetic route for this compound.

Caption: Synthetic route to this compound.

General Experimental Workflow for SNAr Reaction

This diagram outlines the typical laboratory workflow for a nucleophilic aromatic substitution reaction using this compound.

Caption: Experimental workflow for nucleophilic aromatic substitution.

Generalized Signaling Pathway for a Derived H1 Antihistamine

Derivatives of this compound can be used to synthesize H1 antihistamines. These drugs act as inverse agonists at the H1 histamine (B1213489) receptor, stabilizing its inactive conformation and thereby blocking the downstream signaling that leads to allergic symptoms.

Caption: Generalized mechanism of H1 receptor inverse agonism.

References

Spectroscopic Profile of 4-Chloro-2,6-dimethyl-3-nitropyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Chloro-2,6-dimethyl-3-nitropyridine, tailored for researchers, scientists, and professionals in the field of drug development. This document presents available spectroscopic data, detailed experimental protocols for obtaining such data, and a visual representation of a general experimental workflow.

Summary of Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for this compound. Due to a lack of publicly available, specific experimental spectra for ¹³C NMR, FT-IR, and Mass Spectrometry, the data presented for these techniques are expected values based on the analysis of structurally similar compounds.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.22 | Singlet | Aromatic H |

| 2.61 | Singlet | Methyl (CH₃) Protons |

| 2.58 | Singlet | Methyl (CH₃) Protons |

Table 2: Expected ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm Range | Assignment |

| 110-160 | Aromatic Carbons |

| Lower Chemical Shift | Methyl (CH₃) Carbons |

Table 3: Expected FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) Range | Assignment |

| 1530 | Asymmetric NO₂ Stretch |

| 1350 | Symmetric NO₂ Stretch |

| 1400-1600 | C=C and C=N Stretching (Aromatic Ring) |

Table 4: Expected Mass Spectrometry Data

| m/z Value | Interpretation |

| 186.0196 | Molecular Ion Peak [M]⁺ (for C₇H₇³⁵ClN₂O₂) |

| 188.0166 | Molecular Ion Peak [M+2]⁺ (for C₇H₇³⁷ClN₂O₂) |

| [M-NO₂]⁺ | Loss of the nitro group |

| [M-Cl]⁺ | Loss of the chlorine atom |

| Further Fragmentation | Cleavage of the pyridine (B92270) ring |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy Protocol:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

-

-

Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the spectrum using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

-

3. ¹³C NMR Spectroscopy Protocol:

-

Instrument: 100 MHz (or higher) NMR Spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Parameters:

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing:

-

Apply Fourier transformation to the FID.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the spectrum using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Grind a small amount of this compound with anhydrous potassium bromide (KBr) in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

2. FT-IR Spectroscopy Protocol:

-

Instrument: FT-IR Spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Analysis:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

2. Mass Spectrometry Protocol (Electron Ionization - EI):

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Parameters:

-

Mass Range: m/z 50-500.

-

Scan Speed: Appropriate for the chromatographic separation or direct infusion.

-

-

Analysis:

-

Identify the molecular ion peak and the isotopic pattern characteristic of a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio).

-

Analyze the fragmentation pattern to identify characteristic losses of functional groups.

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-2,6-dimethyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloro-2,6-dimethyl-3-nitropyridine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis by presenting detailed spectral data, experimental protocols, and a structural elucidation of the molecule.

Molecular Structure and Proton Environments

This compound possesses a distinct substitution pattern on the pyridine (B92270) ring, which gives rise to a characteristic ¹H NMR spectrum. The molecule contains two methyl groups at positions 2 and 6, a chloro group at position 4, and a nitro group at position 3. This arrangement results in three unique proton environments that are observable in the ¹H NMR spectrum:

-

Aromatic Proton (H-5): A single proton attached to the pyridine ring at position 5.

-

Methyl Protons (2-CH₃): The three protons of the methyl group at position 2.

-

Methyl Protons (6-CH₃): The three protons of the methyl group at position 6.

The chemical structure and the assignment of the different proton environments are illustrated in the diagram below.

An In-depth Technical Guide to the 13C NMR Analysis of 4-Chloro-2,6-dimethyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 4-Chloro-2,6-dimethyl-3-nitropyridine. As a polysubstituted pyridine (B92270) derivative, understanding its spectral characteristics is crucial for structural elucidation, purity assessment, and as a reference for the synthesis of more complex molecules in medicinal chemistry and materials science. This document outlines the predicted 13C NMR chemical shifts based on established substituent effects, a detailed experimental protocol for spectral acquisition, and logical diagrams to illustrate the analytical workflow and the electronic influences of the substituents on the pyridine ring.

Predicted 13C NMR Spectral Data

The 13C NMR chemical shifts for this compound have been predicted using the principle of substituent additivity, starting with the known chemical shifts of 2,6-lutidine (2,6-dimethylpyridine) and incorporating the effects of the chloro and nitro groups. The predicted values are summarized in the table below. It is important to note that these are theoretical values and actual experimental data may vary slightly due to solvent effects and other intermolecular interactions.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | ~158 | The methyl group at this position causes a downfield shift. |

| C3 | ~145 | The strong electron-withdrawing effect of the nitro group significantly deshields this carbon. |

| C4 | ~140 | The chloro substituent and the adjacent nitro group both contribute to a downfield shift. |

| C5 | ~120 | This carbon is least affected by the substituents but still experiences some influence. |

| C6 | ~158 | Similar to C2, the methyl group at this position causes a downfield shift. |

| 2-CH₃ | ~24 | Typical chemical shift for a methyl group attached to an sp² carbon in a pyridine ring. |

| 6-CH₃ | ~24 | Expected to be very similar to the 2-methyl group. |

Experimental Protocol for 13C NMR Spectroscopy

The following protocol details a standard method for acquiring a high-quality, proton-decoupled 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). CDCl₃ is a common first choice for many organic compounds.

-

Concentration: Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

Locking and Shimming: Insert the NMR tube into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: Use a standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Set a spectral width that encompasses the expected range of carbon chemical shifts (typically 0 to 200 ppm).

-

Acquisition Time (at): A typical value is 1-2 seconds.

-

Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for adequate relaxation of the carbon nuclei, which is important for obtaining accurate integrations if needed.

-

Number of Scans (ns): The number of scans will depend on the sample concentration. Start with 128 or 256 scans and increase as necessary to achieve an adequate signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

3. Data Processing:

-

Fourier Transform: Apply an exponential multiplication (line broadening of 0.5-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually or automatically phase the resulting spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of all observed peaks.

Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key aspects of the 13C NMR analysis.

An In-depth Technical Guide to the Infrared Spectrum of 4-Chloro-2,6-dimethyl-3-nitropyridine

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 4-Chloro-2,6-dimethyl-3-nitropyridine, a substituted pyridine (B92270) derivative of interest to researchers and professionals in drug development and organic synthesis. This document outlines the expected vibrational frequencies, a detailed experimental protocol for acquiring the IR spectrum, and a logical workflow for spectral analysis.

Molecular Structure and Expected Vibrational Modes

This compound (C₇H₇ClN₂O₂) is a multifaceted molecule featuring a pyridine ring substituted with a chloro group, two methyl groups, and a nitro group.[1][2] The vibrational modes observed in its IR spectrum arise from the stretching and bending of the various bonds within the molecule. The expected characteristic absorption bands are influenced by the electronic effects and steric interactions of these substituents on the pyridine ring.

Data Presentation: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Medium - Weak | Aromatic C-H stretching |

| 2980 - 2850 | Medium | Aliphatic C-H stretching (from methyl groups) |

| 1600 - 1550 | Strong | C=C and C=N ring stretching vibrations |

| 1550 - 1500 | Very Strong | Asymmetric NO₂ stretching |

| 1480 - 1440 | Medium - Strong | C=C and C=N ring stretching vibrations |

| 1465 - 1450 | Medium | Asymmetric C-H bending (from methyl groups) |

| 1380 - 1365 | Medium | Symmetric C-H bending (from methyl groups) |

| 1360 - 1340 | Strong | Symmetric NO₂ stretching |

| 1200 - 1000 | Medium | In-plane C-H bending |

| 850 - 750 | Strong | C-Cl stretching |

| 800 - 700 | Strong | Out-of-plane C-H bending |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid, liquid, or gas) and the solvent used, if any.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The following protocol outlines a standard procedure for obtaining the IR spectrum of a solid sample like this compound using the KBr pellet technique.[4]

3.1. Materials and Equipment

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

-

Spatula

-

Infrared lamp (optional, for drying)

3.2. Procedure

-

Sample Preparation:

-

Thoroughly dry the KBr powder under an infrared lamp or in an oven to remove any adsorbed water, as this can interfere with the spectrum.

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder.

-

Transfer the sample and KBr to the agate mortar.

-

-

Grinding and Mixing:

-

Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the infrared radiation.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the die of the pellet press.

-

Ensure the powder is evenly distributed.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Perform multiple scans and average them to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Process the acquired spectrum to identify the positions and intensities of the absorption bands.

-

Correlate the observed bands with the expected vibrational modes of the molecule.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the process of obtaining and analyzing the IR spectrum of this compound.

References

- 1. This compound | C7H7ClN2O2 | CID 10702725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 15513-48-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. spiedigitallibrary.org [spiedigitallibrary.org]

- 4. asianpubs.org [asianpubs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. chimia.ch [chimia.ch]

An In-Depth Technical Guide to the Safety and Hazards of 4-Chloro-2,6-dimethyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, hazards, and handling procedures for 4-Chloro-2,6-dimethyl-3-nitropyridine (CAS No. 15513-48-1). The information is compiled from multiple safety data sheets and chemical databases to ensure a thorough understanding for professionals in research and development.

Chemical Identification and Properties

This compound is a solid, off-white to light yellow crystalline powder.[1] It is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 15513-48-1 | [2][3][4] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][2][4][5] |

| Molecular Weight | 186.60 g/mol | [1][2][5] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 71 - 75 °C | [1][6] |

| Chemical Stability | Stable under normal conditions | [3] |

Hazard Identification and GHS Classification

This chemical is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to acute toxicity and irritation. The signal word associated with this compound is typically "Warning," although some sources may use "Danger."[2][3][5]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement (H-Code) | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][4][5] |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [3][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3][4][5] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [4] |

Note: The GHS classifications for dermal and inhalation toxicity are reported by a lower percentage of notifiers compared to oral toxicity and irritation.[4]

GHS Pictogram:

Toxicological Profile

The toxicological properties of this compound have not been exhaustively investigated.[2] However, the available data indicates the following:

-

Acute Toxicity: The primary route of acute toxicity is ingestion, with the compound classified as harmful if swallowed.[2][5][8] Some data also suggests it may be harmful if inhaled or in contact with skin.[4]

-

Skin and Eye Irritation: The compound is consistently reported to cause skin irritation and serious eye irritation.[3][5][8]

-

Respiratory Irritation: Inhalation may cause respiratory tract irritation.[2][5][8]

-

Chronic Effects: There is no data available on long-term exposure effects such as carcinogenicity, mutagenicity, or reproductive toxicity.[2] It is not classified as a carcinogen by IARC.[2]

Safe Handling, Storage, and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound.

-

Avoid all personal contact, including inhalation of dust.[3]

-

Use only in a well-ventilated area, preferably with local exhaust ventilation.[3][9]

-

Avoid formation of dust.[9]

-

Wash hands and any exposed skin thoroughly after handling.[3][8]

-

Contaminated work clothing should be laundered separately before reuse.[3][6]

-

Store in a cool, dry, well-ventilated area in tightly sealed containers.[3][8]

-

Store away from incompatible materials and foodstuffs.[3]

-

Protect containers from physical damage.[3]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA's 29 CFR 1910.133 standards.[9]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[8][9]

-

Respiratory Protection: If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved particulate respirator.[2][9]

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

Table 3: Emergency First Aid Measures

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If symptoms persist, seek medical attention. | [2][3][9] |

| Skin Contact | Immediately remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice. | [2][3][9] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention. | [2][3][9] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. | [2][5][9] |

-

Personal Precautions: Evacuate personnel to a safe area.[2] Wear appropriate PPE to avoid contact with skin, eyes, and inhalation of dust.[2][3]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[2]

-

Cleanup Methods: For dry spills, clean up immediately. Use dry methods such as sweeping or vacuuming to avoid generating dust.[3] Place the spilled material into a clean, dry, labeled, and sealable container for disposal.[2][3]

-

Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3]

-

Specific Hazards: The compound is non-combustible, but containers may burn.[3] Combustion may produce hazardous fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[2][9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][9]

Chemical Safety Workflow

The logical workflow for ensuring the safe handling of this compound involves a systematic process from identification through to emergency response planning.

Experimental Protocols

The safety data sheets and chemical database entries used as sources for this guide summarize the results of standardized toxicological and safety testing. However, they do not provide detailed, step-by-step experimental protocols for how these tests (e.g., skin irritation studies, acute toxicity assays) were conducted. For such methodologies, researchers should refer to official guidelines from regulatory bodies such as the OECD (Organisation for Economic Co-operation and Development) Test Guidelines or equivalent national standards.

References

- 1. chemimpex.com [chemimpex.com]

- 2. capotchem.cn [capotchem.cn]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. This compound | C7H7ClN2O2 | CID 10702725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.ie [fishersci.ie]

- 6. This compound | 15513-48-1 | TCI Deutschland GmbH [tcichemicals.com]

- 7. chemscene.com [chemscene.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. fishersci.com [fishersci.com]

Synthesis of 4-Chloro-2,6-dimethyl-3-nitropyridine from 2,6-dimethyl-3-nitro-4-pyridone.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-2,6-dimethyl-3-nitropyridine from its precursor, 2,6-dimethyl-3-nitro-4-pyridone. This document outlines the synthetic strategy, detailed experimental protocols, reaction mechanisms, and quantitative data to support professionals in the fields of organic synthesis and pharmaceutical development.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its unique substitution pattern, featuring a reactive chlorine atom activated by an adjacent nitro group and the pyridine (B92270) nitrogen, makes it a versatile building block for nucleophilic aromatic substitution reactions. This guide details a reliable and scalable synthetic route starting from the readily available 2,6-dimethyl-4-pyridone.

Synthetic Strategy

The synthesis of this compound is a two-step process commencing from 2,6-dimethyl-4-pyridone:

-

Nitration: The first step involves the regioselective nitration of 2,6-dimethyl-4-pyridone at the 3-position to yield 2,6-dimethyl-3-nitro-4-pyridone.

-

Chlorination: The subsequent step is the conversion of the 4-pyridone functionality to the corresponding 4-chloro derivative using a chlorinating agent, typically phosphorus oxychloride (POCl₃).

Caption: Overall synthetic pathway.

Experimental Protocols

Synthesis of 2,6-dimethyl-3-nitro-4-pyridone (Starting Material)

The synthesis of the starting material, 2,6-dimethyl-3-nitro-4-pyridone, first requires the preparation of 2,6-dimethyl-4-pyridone, which can be synthesized from dehydroacetic acid.

Step 1: Synthesis of 2,6-dimethyl-4-pyridone from Dehydroacetic Acid

A detailed protocol for this conversion can be found in the literature. The process generally involves the reaction of dehydroacetic acid with ammonia (B1221849) under pressure, leading to ring opening and subsequent intramolecular cyclization to form the 4-pyridone ring.

Step 2: Nitration of 2,6-dimethyl-4-pyridone

While electrophilic nitration of pyridines can be challenging due to the electron-deficient nature of the ring, pyridones can be more readily nitrated.

Materials:

-

2,6-dimethyl-4-pyridone

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (90%)

-

Ice

-

Sodium Bicarbonate solution (saturated)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to 0°C.

-

Slowly add 2,6-dimethyl-4-pyridone to the cooled sulfuric acid while maintaining the temperature below 10°C.

-

Separately, prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the prepared nitrating mixture dropwise from the dropping funnel to the solution of 2,6-dimethyl-4-pyridone. The rate of addition should be controlled to ensure the reaction temperature does not exceed 10°C.

-

After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 0-5°C) for 1-2 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is neutral.

-

The precipitated solid, 2,6-dimethyl-3-nitro-4-pyridone, is collected by vacuum filtration, washed with cold water, and dried.

Synthesis of this compound

Materials:

-

2,6-dimethyl-3-nitro-4-pyridone

-

Phosphorus oxychloride (POCl₃)

-

Sodium Bicarbonate solution (dilute aqueous)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

A mixture of 2,6-dimethyl-3-nitro-4-pyridone (e.g., 11.23 g, 66.8 mmol) and phosphorus oxychloride (e.g., 57 ml) is heated at reflux for 1.5 hours.[1]

-

After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.[1]

-

To the residue, toluene is added, and the residual phosphorus oxychloride is co-evaporated under reduced pressure.

-

The resulting oily substance is dissolved in dichloromethane (e.g., 150 ml).[1]

-

The organic solution is carefully poured into a stirred mixture of ice and water.

-

The aqueous layer is made alkaline by the slow addition of a dilute aqueous sodium bicarbonate solution.[1]

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[1]

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent such as an ethanol/water mixture.

Caption: Experimental workflow for the synthesis.

Reaction Mechanism

The chlorination of 2,6-dimethyl-3-nitro-4-pyridone with phosphorus oxychloride proceeds through a well-established mechanism for the conversion of pyridones to chloropyridines. The pyridone, in its tautomeric 4-hydroxypyridine (B47283) form, acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate (B84403) species and chloride attack to yield the final product.

Caption: Proposed reaction mechanism for chlorination.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound. Yields for the chlorination of similar heterocyclic systems using phosphorus oxychloride are included for comparison, as specific yield data for the title compound is not widely published.

| Parameter | Value | Reference |

| Starting Material | 2,6-dimethyl-3-nitro-4-pyridone | |

| Reagent | Phosphorus oxychloride (POCl₃) | [1] |

| Reaction Time | 1.5 hours | [1] |

| Reaction Temperature | Reflux | [1] |

| Reported Yield (Analogous Reactions) | 85-96% | |

| 2,4-dihydroxy-6-methylpyrimidine | 85% | |

| 2,3-dihydroxyquinoxaline | 96% | |

| N-trifluoroacetylaniline | 83% | |

| Product Molecular Formula | C₇H₇ClN₂O₂ | |

| Product Molecular Weight | 186.60 g/mol | |

| Product Appearance | White to light yellow powder/crystal | |

| Product Melting Point | 71.0 to 75.0 °C | |

| ¹H NMR (CDCl₃, δ, ppm) | Aromatic proton: ~7.22 ppm, Methyl protons: ~2.58 and 2.61 ppm | [1] |

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. The described two-step synthesis from 2,6-dimethyl-4-pyridone offers a reliable route to this valuable synthetic intermediate. The provided experimental protocols and mechanistic insights are intended to aid researchers in the successful and efficient preparation of this compound for applications in drug discovery and development.

References

The Crucial Role of Phosphorus Oxychloride in the Synthesis of 4-Chloro-2,6-dimethyl-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the pivotal role of phosphorus oxychloride (POCl₃) in the synthesis of the versatile chemical intermediate, 4-Chloro-2,6-dimethyl-3-nitropyridine. This compound serves as a critical building block in the development of various pharmaceutical agents and other fine chemicals. A comprehensive understanding of its synthesis, particularly the mechanism and experimental parameters involving phosphorus oxychloride, is paramount for process optimization and yield enhancement.

Core Synthesis Strategy and the Function of Phosphorus Oxychloride

The primary synthetic route to this compound involves the chlorination of a pyridone precursor, namely 2,6-dimethyl-3-nitro-4-pyridone. In this key transformation, phosphorus oxychloride functions as both a chlorinating and a dehydrating agent. The reaction proceeds by converting the hydroxyl group of the pyridone into a chlorophosphate intermediate, which is a much better leaving group. Subsequent nucleophilic attack by the chloride ion, also originating from phosphorus oxychloride, results in the formation of the desired 4-chloro derivative.

An alternative pathway involves a multi-step synthesis commencing from 2,6-dimethyl-4-pyrone. In this sequence, phosphorus oxychloride is employed for both chlorination and deprotection steps to yield 4-chloro-2,6-dimethylpyridine, which is then nitrated to the final product.[1] This approach highlights the versatility of phosphorus oxychloride in facilitating key transformations within pyridine (B92270) chemistry.

Reaction Mechanism: A Vilsmeier-Haack Analogy

The mechanism of converting a 4-pyridone to a 4-chloropyridine (B1293800) using phosphorus oxychloride is analogous to the initial steps of the Vilsmeier-Haack reaction. The process can be visualized as follows:

-

Activation of the Pyridone: The lone pair of electrons on the oxygen atom of the 4-pyridone attacks the electrophilic phosphorus atom of phosphorus oxychloride.

-

Formation of a Chlorophosphate Intermediate: This initial attack leads to the formation of a chlorophosphate ester intermediate and the release of a chloride ion. This intermediate is highly activated towards nucleophilic attack.

-

Nucleophilic Attack by Chloride: The chloride ion, acting as a nucleophile, attacks the C4 position of the pyridine ring, which is now highly electrophilic.

-

Elimination and Product Formation: This is followed by the elimination of the dichlorophosphate (B8581778) group and subsequent rearomatization of the pyridine ring to yield the final product, this compound.

References

An In-depth Technical Guide to 4-Chloro-2,6-dimethyl-3-nitropyridine: A Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2,6-dimethyl-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in the synthesis of a diverse array of complex organic molecules. Its unique structural features, particularly the presence of a reactive chlorine atom activated by an adjacent nitro group and the pyridine (B92270) ring nitrogen, make it an exceptional substrate for nucleophilic aromatic substitution (SNAr) reactions. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on its utility in pharmaceutical and agrochemical research and development. Detailed experimental protocols for its synthesis and subsequent transformations are provided, alongside a summary of its spectroscopic and physical data.

Physicochemical Properties

This compound, also known as 4-Chloro-3-nitro-2,6-lutidine, is a stable, crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 15513-48-1 | [1] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1] |

| Molecular Weight | 186.60 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 71 - 75 °C | |

| Purity (GC) | ≥ 98% | |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Chloro-3-nitro-2,6-lutidine | [1] |

| SMILES | CC1=CC(=C(C(=N1)C)--INVALID-LINK--[O-])Cl | [1] |

| InChIKey | PSBGFLWVQDGETK-UHFFFAOYSA-N | [1] |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data/Expected Features | Reference(s) |

| ¹H NMR | Aromatic proton: ~7.22 ppm (s, 1H), Methyl protons: ~2.58 ppm (s, 3H) and ~2.61 ppm (s, 3H). | [2] |

| ¹³C NMR | Aromatic carbons: ~110-160 ppm. Methyl carbons: at a lower chemical shift. | [2] |

| IR Spectroscopy | C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹. Strong absorbances for the nitro group (asymmetric and symmetric stretching): ~1530 cm⁻¹ and ~1350 cm⁻¹. | [2] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. Common fragmentation patterns may include the loss of the nitro group, the chlorine atom, and cleavage of the pyridine ring. | [2] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. Two common methods are outlined below.

Synthesis from 2,6-dimethyl-3-nitro-4-pyridone

This method involves the chlorination of a nitropyridone precursor using phosphorus oxychloride.[2]

Experimental Protocol:

-

A mixture of 2,6-dimethyl-3-nitro-4-pyridone (e.g., 11.23 g, 66.8 mmol) and phosphorus oxychloride (e.g., 57 ml) is heated at reflux for 1.5 hours.

-

After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent, such as dichloromethane (B109758) (e.g., 150 ml).

-

The organic solution is carefully neutralized with a dilute aqueous base, such as sodium bicarbonate, until the aqueous layer is alkaline.

-

The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification by recrystallization or column chromatography affords pure this compound.

Caption: Synthesis of this compound from 2,6-dimethyl-3-nitro-4-pyridone.

Multi-step Synthesis from 2,6-dimethyl-4-pyrone

A patented method describes a three-step synthesis starting from 2,6-dimethyl-4-pyrone.[3]

Experimental Workflow:

-

Ammonolysis/Aromatization: 2,6-dimethyl-4-pyrone is reacted with triphenylmethylamine in the presence of a Lewis acid catalyst to yield a 2,6-dimethyl-1-triphenylmethyl pyrone crude product.

-

Chlorination/Deprotection: The crude product is treated with phosphorus oxychloride to effect chlorination at the 4-position and deprotection, yielding 4-chloro-2,6-dimethylpyridine (B1297441).

-

Nitration: The resulting 4-chloro-2,6-dimethylpyridine is nitrated using a mixture of a dehydrating agent (e.g., concentrated sulfuric acid) and nitric acid to afford the final product, this compound.

Caption: Multi-step synthesis of this compound from 2,6-dimethyl-4-pyrone.

Key Reactions and Applications: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr) at the 4-position. The electron-withdrawing nitro group and the pyridine nitrogen atom activate the chloro-substituent, facilitating its displacement by a variety of nucleophiles.

Reaction with Amine Nucleophiles

The reaction with primary and secondary amines is a cornerstone application, leading to the synthesis of a wide range of 4-amino-2,6-dimethyl-3-nitropyridine derivatives. These products are valuable precursors for bioactive molecules, particularly kinase inhibitors.

General Experimental Protocol for SNAr with Amines:

-

Dissolve this compound (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or isopropanol.

-

Add the desired amine nucleophile (1.1-1.5 equivalents) to the solution.

-

If necessary, add a non-nucleophilic base (e.g., potassium carbonate, triethylamine, or diisopropylethylamine) to scavenge the HCl byproduct.

-

The reaction mixture is stirred at an elevated temperature (typically 80-120 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic phase is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure 4-amino-2,6-dimethyl-3-nitropyridine derivative.

Caption: General scheme for the SNAr reaction of this compound with amines.

Application in the Synthesis of Kinase Inhibitors

Substituted pyridine and pyrimidine (B1678525) cores are prevalent scaffolds in the design of kinase inhibitors for the treatment of various diseases, including cancer and inflammatory conditions. While a specific, named drug synthesized directly from this compound is not prominently documented in publicly available literature, the analogous 2-amino-4-chloro-3-nitropyridine (B16103) derivatives are key intermediates in the synthesis of potent kinase inhibitors, such as dual FLT3/Aurora kinase inhibitors for acute myeloid leukemia. The SNAr reaction is a crucial step in introducing diverse side chains to modulate the potency and selectivity of these inhibitors.

The general synthetic strategy involves the displacement of the 4-chloro group with a suitable amine, followed by reduction of the nitro group to an amine, and subsequent cyclization or further functionalization to build the final kinase inhibitor scaffold.

Caption: A generalized synthetic pathway towards kinase inhibitors utilizing this compound.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant applications in the development of novel pharmaceuticals and agrochemicals. Its facile synthesis and high reactivity in nucleophilic aromatic substitution reactions make it an attractive starting material for the introduction of diverse functionalities onto a pyridine scaffold. The detailed protocols and data presented in this guide are intended to support researchers in leveraging the full potential of this important building block in their synthetic endeavors.

References

The Strategic Role of 4-Chloro-2,6-dimethyl-3-nitropyridine in the Synthesis of Novel Agrochemicals: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

4-Chloro-2,6-dimethyl-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of advanced agrochemicals.[1] Its unique structural arrangement, featuring a reactive chlorine atom activated by an adjacent nitro group and two methyl groups, makes it a versatile precursor for a new generation of insecticides and herbicides. This technical guide provides an in-depth exploration of the synthesis, reaction mechanisms, and practical applications of this pivotal intermediate in the development of crop protection agents. Detailed experimental protocols, comprehensive data, and logical workflow diagrams are presented to equip researchers with the necessary knowledge to leverage this compound in their synthetic endeavors.

Introduction: Physicochemical Properties and Synthetic Significance

This compound, also known as 4-Chloro-3-nitro-2,6-lutidine, is a crystalline solid with the molecular formula C₇H₇ClN₂O₂.[2][3] The strategic placement of its substituents governs its chemical reactivity. The potent electron-withdrawing nitro group at the 3-position, combined with the inherent electron-deficient nature of the pyridine (B92270) ring, renders the carbon at the 4-position highly electrophilic. This electronic configuration makes the chlorine atom an excellent leaving group, predisposing the molecule to facile nucleophilic aromatic substitution (SₙAr) reactions.[1] This inherent reactivity is the cornerstone of its utility in constructing complex, biologically active molecules for the agrochemical industry.[1]

A summary of its key physicochemical and spectroscopic properties is provided below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇ClN₂O₂ | [2] |

| Molecular Weight | 186.60 g/mol | |

| CAS Number | 15513-48-1 | [2] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 71 - 75 °C | |

| ¹H NMR | Aromatic proton at ~7.22 ppm; two methyl protons at ~2.58 and 2.61 ppm. | |

| IR Spectroscopy | Characteristic peaks for C=C/C=N (1400-1600 cm⁻¹); strong absorbances for the nitro group (~1530 & 1350 cm⁻¹). |

Synthesis of the Core Intermediate

The preparation of this compound is a multi-step process that begins with readily available precursors. A common synthetic route involves the chlorination of a nitropyridone intermediate.[4]

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis starting from 2,6-dimethyl-4-pyrone, proceeding through chlorination and subsequent nitration.[4]

Step 1: Synthesis of 4-Chloro-2,6-dimethylpyridine (B1297441)

-

Ammonolysis & Aromatization: 2,6-dimethyl-4-pyrone is reacted with an ammonia (B1221849) source to form the corresponding pyridone.

-

Chlorination: The resulting 2,6-dimethyl-4-pyridone is then chlorinated. A typical procedure involves heating the pyridone with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

A mixture of 2,6-dimethyl-4-pyridone and excess phosphorus oxychloride is heated at reflux for approximately 1.5 to 3 hours.

-

After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium carbonate) to precipitate the crude 4-chloro-2,6-dimethylpyridine.

-

The product is then extracted with an organic solvent (e.g., dichloromethane), dried, and purified.

-